5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 117889-76-6
VCID: VC4545616
InChI: InChI=1S/C6H8N4O2/c7-3-4-5(8)9-10-6(4)12-2-1-11/h11H,1-2H2,(H3,8,9,10)
SMILES: C(COC1=NNC(=C1C#N)N)O
Molecular Formula: C6H8N4O2
Molecular Weight: 168.156

5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile

CAS No.: 117889-76-6

Cat. No.: VC4545616

Molecular Formula: C6H8N4O2

Molecular Weight: 168.156

* For research use only. Not for human or veterinary use.

5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile - 117889-76-6

Specification

CAS No. 117889-76-6
Molecular Formula C6H8N4O2
Molecular Weight 168.156
IUPAC Name 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile
Standard InChI InChI=1S/C6H8N4O2/c7-3-4-5(8)9-10-6(4)12-2-1-11/h11H,1-2H2,(H3,8,9,10)
Standard InChI Key OFVVLLBVZJIOST-UHFFFAOYSA-N
SMILES C(COC1=NNC(=C1C#N)N)O

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C₆H₈N₄O₂, reflects a pyrazole ring substituted at positions 3, 4, and 5 (Figure 1) . Key features include:

  • Amino group (-NH₂) at position 5, enhancing hydrogen-bonding capacity.

  • Hydroxyethoxy group (-OCH₂CH₂OH) at position 3, introducing hydrophilicity and steric bulk.

  • Nitrile group (-CN) at position 4, contributing to electron-withdrawing effects and reactivity in cycloaddition reactions .

The SMILES notation (C(COC1=NNC(=C1C#N)N)O) and InChIKey (OFVVLLBVZJIOST-UHFFFAOYSA-N) provide unambiguous identifiers for database searches and computational modeling .

Physicochemical Characteristics

Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, offer insights into its gas-phase behavior (Table 1) . These metrics are critical for mass spectrometry-based identification in complex matrices.

Table 1: Predicted collision cross-section (CCS) values for 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile adducts .

Adductm/zCCS (Ų)
[M+H]⁺169.07201135.1
[M+Na]⁺191.05395143.6
[M+NH₄]⁺186.09855137.5
[M-H]⁻167.05745126.7

Synthetic Methodologies

Condensation-Based Routes

A common strategy for pyrazole synthesis involves the condensation of hydrazines with β-ketonitriles or cyanoacetates. For example:

  • Hydrazine and Ethyl (Ethoxymethylene) Cyanoacetate: Reacting hydrazine derivatives with ethyl (ethoxymethylene) cyanoacetate under reflux yields 5-aminopyrazole-4-carbonitriles . Adapting this method, the hydroxyethoxy group could be introduced via alkoxylation of intermediate pyrazoles.

  • Mechanochemical Synthesis: Green approaches using Fe₃O₄@SiO₂@Tannic acid nanoparticles enable one-pot, solvent-free synthesis of analogous 5-amino-pyrazole-4-carbonitriles at room temperature . This method achieves yields >90% within 90–150 minutes, emphasizing efficiency and environmental sustainability .

Functionalization Strategies

Post-synthetic modifications, such as:

  • Azo Coupling: Diazotization of aryl amines followed by coupling with pyrazole intermediates generates azo-linked derivatives with enhanced optical properties .

  • Cyclocondensation: Reacting 5-aminopyrazoles with carbonyl compounds (e.g., aldehydes) in acidic media forms fused heterocycles like pyrazolo[3,4-d]pyrimidines, expanding pharmacological potential .

Physicochemical and Spectroscopic Analysis

Spectral Signatures

  • FT-IR: Bands at ~2,190 cm⁻¹ (C≡N stretch), 3,433 cm⁻¹ (N-H stretch), and 3,051 cm⁻¹ (O-H stretch) confirm functional groups .

  • NMR: ¹H NMR (DMSO-d₆) exhibits resonances for hydroxyethoxy protons (δ 3.5–4.0 ppm), aromatic protons (δ 6.8–8.3 ppm), and amino groups (δ 5.5–6.5 ppm) .

Solubility and Stability

Recent Advances and Future Directions

Catalytic Innovations

Recent studies emphasize nanocatalysts (e.g., Fe₃O₄@SiO₂@Tannic acid) for sustainable synthesis, reducing reaction times and improving yields . These systems enable six reuse cycles without significant activity loss, aligning with green chemistry principles .

Unresolved Challenges

  • Stereoselective Synthesis: Controlling regiochemistry during hydroxyethoxy introduction remains problematic .

  • In Vivo Studies: Pharmacokinetic and toxicity profiles are uncharacterized, hindering drug development .

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